molecular formula C26H20N4O5S B2708576 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034205-49-5

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Cat. No. B2708576
CAS RN: 2034205-49-5
M. Wt: 500.53
InChI Key: GTFSSGAXAVTLMH-UHFFFAOYSA-N
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Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O5S and its molecular weight is 500.53. The purity is usually 95%.
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Scientific Research Applications

Radioiodination and Biodistribution Studies

The research involving quinazoline derivatives, such as the study on "Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor-bearing mice" by Al-Salahi et al., 2018, explores their potential in developing radiopharmaceuticals for targeting tumor cells. This study highlights the synthesis, successful labeling with radioactive iodine, and optimized reaction parameters for enhanced labeling yield. The in vivo/in vitro stability and biodistribution studies offer insights into the requirements for potent radiopharmaceutical development targeting tumor cells (Al-Salahi et al., 2018).

Antimicrobial Activity Evaluation

Research on quinoline derivatives, which share structural similarities with the specified compound, indicates antimicrobial potential. A study by Özyanik et al., 2012, on the preparation and evaluation of antimicrobial activity of some quinoline derivatives containing an azole nucleus, showcases the synthesis and good to moderate antimicrobial activity against a variety of microorganisms. This underscores the potential of quinazoline derivatives in antimicrobial research (Özyanik et al., 2012).

Synthesis and Characterization for Antioxidant Studies

The synthesis and characterization of quinazolin derivatives for antioxidant studies, as explored by Khalida F. Al-azawi in 2016, present a significant application in evaluating the antioxidant properties of such compounds. The study found that some synthesized compounds demonstrated excellent scavenging capacity against free radicals, comparing favorably with common antioxidants like ascorbic acid. This research contributes to the understanding of quinazoline derivatives as potent antioxidants (Al-azawi, 2016).

Catalytic Performance in Organic Synthesis

The novel mixed-ligand Cu(II) Schiff base complex derived from quinazoline Schiff base ligand, investigated by Ebrahimipour et al., 2018, for its catalytic performance in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, exemplifies the role of quinazoline derivatives in facilitating organic synthesis reactions. This study highlights the potential of such compounds in catalyzing electrophilic reactions, providing a pathway for the efficient synthesis of heterocyclic compounds (Ebrahimipour et al., 2018).

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S/c1-32-18-6-4-5-16(11-18)13-30-25(31)19-7-2-3-8-20(19)27-26(30)36-14-23-28-24(29-35-23)17-9-10-21-22(12-17)34-15-33-21/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSSGAXAVTLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

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